Product packaging for 3-(Pyridin-3-ylamino)phenol(Cat. No.:CAS No. 1198117-58-6)

3-(Pyridin-3-ylamino)phenol

Cat. No.: B2463697
CAS No.: 1198117-58-6
M. Wt: 186.214
InChI Key: LOIMALIYOSUZDI-UHFFFAOYSA-N
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Description

3-(Pyridin-3-ylamino)phenol (CAS 1198117-58-6) is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol . This compound belongs to the class of pyridinylphenols, which are recognized in multidisciplinary research as versatile building blocks and key intermediates in the synthesis of various complex molecules . The structure, featuring a phenol group linked to a pyridine ring via an amino bridge, allows it to serve as a potential ligand in coordination chemistry, facilitating the formation of stable metal complexes with applications in catalysis . In pharmaceutical research, the pyridinylphenol scaffold is a structure of interest due to its potential to interact with biological targets . While the specific biological activity of this compound is not fully detailed in the available literature, related pyridinone and pyridine-containing structures have demonstrated a broad spectrum of pharmacological activities in research settings, including antitumor, antimicrobial, and anti-inflammatory effects . The molecule's capacity for hydrogen bonding, owing to its phenol and amine functional groups, makes it a valuable fragment in medicinal chemistry for the design of novel bioactive compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B2463697 3-(Pyridin-3-ylamino)phenol CAS No. 1198117-58-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(pyridin-3-ylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11-5-1-3-9(7-11)13-10-4-2-6-12-8-10/h1-8,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIMALIYOSUZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization of the Phenolic Hydroxyl Group:the Acidic Proton of the Hydroxyl Group Can Be Readily Substituted Through Various Reactions.

Etherification: Reaction with alkyl halides or other alkylating agents under basic conditions (Williamson ether synthesis) yields ethers. This modification alters the molecule's polarity and hydrogen-bonding capability.

Esterification: Acylation with acyl chlorides or carboxylic anhydrides produces esters. This is a common strategy to create prodrugs or modify the electronic properties of the phenol (B47542) ring. acs.org

Derivatization of the Secondary Amino Group:the Secondary Amine Provides a Nucleophilic Site for Various Transformations.

N-Alkylation: Introduction of alkyl groups can be achieved using alkyl halides, though selectivity between N- and O-alkylation can be a challenge.

N-Acylation: Reaction with acyl chlorides or anhydrides forms amides. This is often used to introduce diverse substituents.

N-Arylation: A second Buchwald-Hartwig or Ullmann coupling could be performed to create triarylamines.

Reaction with Aldehydes/Ketones: Condensation reactions can lead to the formation of more complex heterocyclic systems. For example, the synthesis of Imatinib analogs often involves derivatization of a similar core structure. mdpi.com

Derivatization of the Aromatic Rings:both the Phenol and Pyridine Rings Can Undergo Electrophilic Aromatic Substitution, Although the Reaction Conditions Must Be Chosen Carefully to Avoid Side Reactions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

High-resolution NMR spectroscopy is a fundamental technique for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing critical insights into the molecular structure of aromatic amines and phenols. Although a complete, published NMR spectral dataset for this compound is not available, the expected chemical shifts and coupling patterns can be inferred from analyses of similar structures.

The ¹H NMR spectrum is anticipated to show distinct signals for the protons on both the phenol and pyridine rings. The protons on the phenolic ring would appear in the aromatic region, with their chemical shifts influenced by the electron-donating hydroxyl (-OH) and amino (-NH-) groups. The pyridine ring protons would also resonate in the aromatic region, typically at slightly different shifts due to the influence of the ring nitrogen. The amino (-NH) and hydroxyl (-OH) protons would likely appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The carbons attached to the oxygen and nitrogen atoms would be significantly deshielded, appearing at higher chemical shifts. The symmetry of the molecule would also be reflected in the number of unique carbon signals.

For a related compound, 3-(Phenylamino)phenol , the reported ¹H NMR data provides a reference for the signals of the phenolic moiety.

Table 1: Representative ¹H NMR Data for a Related Compound

To view the data, select a compound from the dropdown menu.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is instrumental in identifying the primary functional groups within a molecule through their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by absorptions corresponding to the O-H, N-H, C-N, C-O, and aromatic C-H and C=C bonds.

The O-H stretching vibration of the phenolic group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The broadness of this peak is typically due to hydrogen bonding. The N-H stretching vibration of the secondary amine should produce a sharp to medium band around 3300-3500 cm⁻¹. The C-N stretching of the aromatic amine would likely be observed in the 1250-1360 cm⁻¹ region, while the C-O stretching of the phenol is expected around 1200-1260 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, and the characteristic C=C ring stretching vibrations occur in the 1400-1600 cm⁻¹ range.

Table 2: Expected FT-IR Absorption Bands for this compound

This table presents predicted vibrational frequencies based on typical functional group regions.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Phenol O-HStretch3200 - 3600Strong, Broad
Amine N-HStretch3300 - 3500Medium
Aromatic C-HStretch3000 - 3100Medium to Weak
Aromatic C=CRing Stretch1400 - 1600Medium to Strong
Aromatic C-NStretch1250 - 1360Medium to Strong
Phenol C-OStretch1200 - 1260Strong

Mass Spectrometry (MS, ESI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI-MS), the molecular ion peak [M+H]⁺ or [M-H]⁻ for this compound (molar mass: 186.21 g/mol ) would be expected at m/z 187.22 or m/z 185.20, respectively.

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of the molecule. The fragmentation pattern observed in MS/MS experiments would offer further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the C-N bond linking the two aromatic rings, as well as fragmentation of the pyridine or phenol rings themselves, leading to characteristic daughter ions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not described in the searched literature, analysis of closely related structures, such as 2-[(Pyridin-3-ylamino)methyl]phenol nih.govnih.gov and 3-[(E)-(Pyridin-3-ylimino)methyl]phenol researchgate.net, offers significant insights into the likely solid-state characteristics.

In the solid state, the conformation of diarylamines is largely defined by the dihedral angle between the two aromatic rings. For the related compound 2-[(Pyridin-3-ylamino)methyl]phenol , the two aromatic rings are significantly twisted with a dihedral angle of 68.79 (7)° nih.gov. A similar non-planar conformation would be expected for this compound to minimize steric hindrance.

The imine derivative, 3-[(E)-(Pyridin-3-ylimino)methyl]phenol , also shows a twisted conformation, with the dihedral angle between the 3-hydroxybenzaldehyde (B18108) group and the pyridin-3-amine moiety being 14.78 (7)° in one molecule of the asymmetric unit and 7.21 (7)° in the second researchgate.net. Tautomerism, such as the phenol-imine tautomeric form, is a possibility in related Schiff bases, but for this compound, the amine-phenol form is expected to be the stable tautomer.

Intramolecular hydrogen bonding can significantly influence the conformation and properties of a molecule. In derivatives where the hydroxyl and amino groups are ortho to each other, a strong intramolecular O-H···N hydrogen bond is often observed, forming a stable six-membered ring nih.gov. For this compound, the meta-substitution pattern makes direct intramolecular hydrogen bonding between the phenol -OH and the bridging -NH- group unlikely due to the large distance between them. However, depending on the conformation, an intramolecular hydrogen bond between the phenolic proton and the pyridine nitrogen might be possible, although intermolecular interactions are more probable.

Intermolecular interactions are crucial in dictating the crystal packing of molecules. For derivatives of this compound, hydrogen bonding is a dominant feature. In the crystal structure of 2-[(Pyridin-3-ylamino)methyl]phenol , the hydroxyl group acts as a hydrogen-bond donor to the pyridine nitrogen of an adjacent molecule, forming chains. It also acts as an acceptor for the amino group of another molecule, leading to a layered structure nih.govnih.gov.

In the case of 3-[(E)-(Pyridin-3-ylimino)methyl]phenol , molecules form dimers through intermolecular O-H···N hydrogen bonds researchgate.net. Additionally, π-π stacking interactions are observed between the aromatic rings of adjacent molecules. For instance, π-π interactions are noted at distances of 3.8439 (11) Å and 3.7126 (10) Å researchgate.net. Similar intermolecular hydrogen bonds involving the phenol -OH, the amine -NH, and the pyridine nitrogen, along with π-π stacking interactions between the aromatic rings, would be expected to govern the crystal packing of this compound.

Table 3: Crystallographic and Interaction Data for Related Derivatives

This table summarizes key structural features from the crystal structures of closely related compounds.

Compound NameDihedral Angle Between Rings (°)Key Intermolecular Interaction TypeInteraction Details (e.g., Distance Å)
2-[(Pyridin-3-ylamino)methyl]phenol nih.gov68.79 (7)O-H···N and N-H···O Hydrogen BondingForms chains and layers
3-[(E)-(Pyridin-3-ylimino)methyl]phenol researchgate.net14.78 (7) and 7.21 (7)O-H···N Hydrogen Bonding; π-π StackingForms dimers; Cg-Cg distances of 3.84 and 3.71
4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol nih.gov71.7 (1)π-π StackingCentroid-centroid distance of 3.707 (2)

Computational Chemistry and Theoretical Studies of 3 Pyridin 3 Ylamino Phenol

Quantum Chemical Calculations (e.g., DFT Studies for Geometry Optimization and Electronic Structure)

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties from first principles. Density Functional Theory (DFT) is a particularly popular and effective method that balances computational cost with accuracy, making it suitable for a wide range of molecular systems. researchgate.netnih.gov

Geometry Optimization: The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), researchers can calculate the lowest energy conformation of 3-(Pyridin-3-ylamino)phenol. nih.govijcce.ac.ir This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the structure that corresponds to a minimum on the potential energy surface. The resulting optimized geometry is crucial, as all other calculated properties are dependent on this structure. scispace.com

Electronic Structure: Once the geometry is optimized, DFT calculations can reveal the electronic structure of the molecule. This includes the distribution of electrons, molecular orbital energies, and charge distribution. researchgate.net Natural Bond Orbital (NBO) analysis is often performed to understand charge delocalization and hyperconjugative interactions between different parts of the molecule, such as the pyridine (B92270) and phenol (B47542) rings. nih.gov

Below is a table representing typical structural parameters that would be obtained from a DFT geometry optimization of this compound.

ParameterDescriptionPredicted Value Range
C-C (Aromatic)Bond lengths within the phenol and pyridine rings1.38 - 1.41 Å
C-N (Amine)Bond length between the phenol ring and the amine linker~1.40 Å
N-C (Pyridine)Bond length between the amine linker and the pyridine ring~1.39 Å
C-O (Phenol)Bond length of the phenolic carbon-oxygen bond~1.37 Å
O-H (Phenol)Bond length of the hydroxyl group~0.97 Å
C-N-C AngleBond angle of the linking amine group~125° - 128°
Dihedral AngleTwist angle between the planes of the pyridine and phenol ringsVaries

Note: These values are illustrative and based on typical results for similar aromatic amine structures. Actual calculated values would be specific to the chosen level of theory.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. mdpi.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (i.e., its nucleophilicity).

LUMO: This is the innermost orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons (i.e., its electrophilicity). thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. mdpi.comscirp.org Conversely, a large energy gap implies high stability. scirp.org For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol and amine portions, while the LUMO may be distributed over the electron-accepting pyridine ring. researchgate.net The HOMO-LUMO gap also determines the molecule's ability to absorb light; a smaller gap corresponds to absorption at a longer wavelength. scirp.org

The table below illustrates the type of data generated from an FMO analysis.

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.0 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.5 to -2.0
ΔE (Gap)Energy gap (ELUMO - EHOMO)3.5 to 5.5

Note: Values are representative for similar aromatic compounds and can vary significantly with the computational method used. thaiscience.infoscirp.org

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using a color scale to represent the electrostatic potential. wolfram.com

Red: Indicates regions of high electron density and negative electrostatic potential. These are the most likely sites for an electrophilic attack. researchgate.netyoutube.com

Blue: Indicates regions of low electron density and positive electrostatic potential (electron-poor). These are susceptible to nucleophilic attack. researchgate.netyoutube.com

Green/Yellow: Represents areas with intermediate or near-neutral potential. youtube.com

For this compound, an MEP map would likely show strong negative potential (red) around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring. nih.gov These sites represent the primary locations for hydrogen bonding and interactions with electrophiles. researchgate.net Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, indicating its acidic nature. The map provides a powerful, intuitive guide to predicting intermolecular interactions and the most probable sites for chemical reactions. mdpi.com

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. rsc.org By modeling the interaction of this compound with other reagents, it is possible to map out the entire reaction coordinate. This involves identifying reactants, products, any intermediate structures, and, most importantly, the transition states.

A transition state is the highest energy point along the reaction pathway that connects reactants to products. nih.gov Locating the transition state structure and calculating its energy allows for the determination of the reaction's activation energy (the energy barrier that must be overcome). A lower activation energy corresponds to a faster reaction rate. These simulations can provide deep insights that are often difficult to obtain experimentally, helping to confirm or propose reaction mechanisms, such as those involved in its synthesis, metabolism, or potential antioxidant activity. chemrxiv.orgresearchgate.netchemrxiv.org

Theoretical Insights into Tautomerism and Conformational Dynamics

Tautomerism: Tautomers are isomers of a compound that can readily interconvert, most commonly through the migration of a proton. nih.govwiley-vch.de this compound can potentially exhibit tautomerism. For instance, the phenolic hydroxyl group can undergo keto-enol tautomerization, where the proton transfers from the oxygen to a carbon on the ring, forming a keto tautomer. Similarly, imine-enamine tautomerism involving the amine linker is also a possibility. DFT calculations can be used to determine the relative energies and stabilities of these different tautomeric forms. nih.gov By comparing the energies, chemists can predict which tautomer is the most stable and therefore the most abundant under given conditions, which is crucial as different tautomers can have vastly different chemical and biological properties. wiley-vch.de

Conformational Dynamics: The this compound molecule has rotational freedom around the single bonds of the amine linker. This allows the pyridine and phenol rings to adopt various spatial orientations, or conformations, relative to each other. Computational methods can be used to perform a conformational analysis, which involves:

Identifying all stable conformers (energy minima).

Calculating the relative energies of these conformers to determine their populations.

Determining the energy barriers for rotation between different conformers by locating the rotational transition states.

This analysis provides a detailed picture of the molecule's flexibility and the preferred shapes it adopts in solution, which can significantly influence its ability to interact with other molecules or biological targets.

Medicinal Chemistry and Biological Activity Investigations of 3 Pyridin 3 Ylamino Phenol Scaffolds

In Vitro Biological Screening Methodologies

Evaluation of Enzyme Inhibition Profiles (e.g., HDAC, PI3K, Carbonic Anhydrase IX, MAO-B, IDH1)

Derivatives of the 3-(pyridin-3-ylamino)phenol scaffold have been subjected to a variety of in vitro enzyme inhibition assays to determine their potential as therapeutic agents. These investigations have targeted a range of enzymes implicated in various diseases.

Histone Deacetylase (HDAC) Inhibition: Compounds incorporating a pyridine-pyrimidine core, structurally related to the this compound scaffold, have been identified as isotype-selective histone deacetylase (HDAC) inhibitors. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) has been shown to selectively inhibit HDACs 1, 2, and 3 at submicromolar concentrations in vitro. semanticscholar.org This inhibition leads to histone acetylation, expression of p21(cip/waf1), cell-cycle arrest, and apoptosis in cancer cells. semanticscholar.org

Phosphoinositide 3-kinase (PI3K) Inhibition: The 3-hydroxyphenyl moiety, a key component of the this compound scaffold, has been explored in the context of phosphoinositide 3-kinase (PI3K) inhibition. Structure-guided optimization of pyrimidine-based PI3K inhibitors has focused on replacing the phenol (B47542) group to improve in vivo properties while maintaining potent target inhibition. nih.gov Analogs where the phenol is replaced have shown altered activity, highlighting the significance of this functional group for PI3K binding. nih.gov For example, a trifluoromethylphenyl analogue was found to be 60-fold less active against PI3Kα compared to its phenolic counterpart. nih.gov

Carbonic Anhydrase IX (CA IX) Inhibition: While direct studies on this compound derivatives as carbonic anhydrase IX (CA IX) inhibitors are limited, related sulfonamide-containing compounds have been extensively studied. For example, a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives were assayed as inhibitors of four human carbonic anhydrase isoforms, with CA IX being the most inhibited isoform with KIs ranging from 243.6 to 2785.6 nM. elsevierpure.com Another study on pyrazolo[4,3-c]pyridine sulfonamides also reported inhibitory activity against CA IX. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition: The search for selective monoamine oxidase B (MAO-B) inhibitors has led to the investigation of various heterocyclic scaffolds. While direct evidence for the this compound scaffold is not prominent, derivatives of pyridazinone have been synthesized and evaluated for their MAO-B inhibitory activity. researchgate.net For instance, 4-(2-methyloxazol-4-yl)benzenesulfonamide was found to be a selective MAO-B inhibitor with an IC50 value of 3.47 μM. ijddd.com

Isocitrate Dehydrogenase 1 (IDH1) Inhibition: In the context of isocitrate dehydrogenase 1 (IDH1) inhibition, a high-throughput screening identified 4-isopropyl-3-(2-((1-phenylethyl)amino)pyrimidin-4-yl)oxazolidin-2-one as a potent inhibitor of the IDH1 R132H mutant. nih.gov This compound, which contains a pyrimidine (B1678525) ring that can be considered related to the pyridine (B92270) moiety in the target scaffold, was shown to be a selective allosteric inhibitor. nih.gov

Table 1: In Vitro Enzyme Inhibition Profile of Structurally Related Compounds This table is interactive. You can sort and filter the data.

Compound Class Target Enzyme Key Findings Reference
Pyridine-pyrimidine derivatives HDAC1, HDAC2, HDAC3 Submicromolar inhibition, isotype-selective. semanticscholar.org
2-morpholino, 6-(3-hydroxyphenyl) pyrimidines PI3Kα Phenol moiety is important for potent inhibition. nih.gov
7-amino-3,4-dihydroquinolin-2(1H)-one derivatives CA IX KIs in the range of 243.6–2785.6 nM. elsevierpure.com
Pyridazinone derivatives MAO-B Selective inhibition observed. researchgate.net
3-Pyrimidin-4-yl-oxazolidin-2-ones IDH1 R132H Potent and selective allosteric inhibition. nih.gov

Assessment of Receptor and Transporter Interactions (e.g., DAT, SERT, NET)

The interaction of compounds with monoamine transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) is a crucial aspect of CNS drug discovery. While direct studies on the this compound scaffold are not extensively reported in the available literature, research on structurally related compounds provides insights into the potential for this scaffold to interact with these transporters. For instance, various tropane (B1204802) analogs have been synthesized and evaluated for their binding affinities to DAT, SERT, and NET, with some showing high selectivity for one transporter over the others. researchgate.net The general pharmacophore for monoamine reuptake inhibitors often includes an amine and an aryl group, which are present in the this compound structure. nih.gov However, without specific binding assay data for derivatives of this scaffold, its affinity and selectivity profile for DAT, SERT, and NET remain to be elucidated.

In Vitro Anti-proliferative Activity Studies (e.g., against various cancer cell lines)

The anti-proliferative potential of compounds based on the this compound scaffold and its bioisosteres has been investigated against a variety of human cancer cell lines. These studies are fundamental in the early stages of anticancer drug discovery.

A series of pyridin-3-yl pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against the Bcr-Abl fusion protein, which is implicated in chronic myeloid leukemia. Several of these compounds demonstrated potent anticancer activity. nih.gov For example, compounds with halogen substituents on the aniline (B41778) ring showed significant Bcr-Abl inhibitory effects. nih.gov

In another study, pyridino[2,3-f]indole-4,9-dione derivatives were tested for their cytotoxicity against a panel of human tumor cell lines, including lung (A549), ovarian (SK-OV-3), melanoma (SK-MEL-2), CNS (XF 498), and colon (HCT 15) cancer cells. nih.gov One derivative, 3-ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione, exhibited excellent cytotoxicity against XF 498 and HCT 15 cell lines, with ED50 values of 0.006 µg/ml and 0.073 µg/ml, respectively. nih.gov

Furthermore, novel pyrano[3,2-c]pyridine derivatives have been investigated for their anti-proliferative and apoptotic effects on MCF-7 breast cancer cells. researchgate.net These compounds were found to inhibit the growth and proliferation of MCF-7 cells in a dose- and time-dependent manner, with one of the compounds being identified as the most potent. researchgate.net

The anti-proliferative activity of 3-substituted aminoisoxazolo[5,4-b]pyridines has also been evaluated in vitro. Two compounds from this series, 3-chloroacetyl- and 3-(2-bromo-propionyl)aminoisoxazolo[5,4-b]pyridine, demonstrated cytotoxic activity against eight different human or mouse tumor cell lines, with ID50 values within the range of the international activity criterion for synthetic agents (4 µg/ml). nih.gov

Table 2: In Vitro Anti-proliferative Activity of Pyridine-based Scaffolds This table is interactive. You can sort and filter the data.

Compound Series Cancer Cell Line(s) Key Findings (e.g., IC50/ED50) Reference
Pyridin-3-yl pyrimidines K562 (leukemia) Potent Bcr-Abl inhibitory activity. nih.gov
Pyridino[2,3-f]indole-4,9-diones XF 498 (CNS), HCT 15 (colon) ED50 = 0.006 µg/ml (XF 498), 0.073 µg/ml (HCT 15). nih.gov
Pyrano[3,2-c]pyridines MCF-7 (breast) Dose- and time-dependent growth inhibition. researchgate.net
3-Substituted aminoisoxazolo[5,4-b]pyridines Various human and mouse tumor cell lines ID50 values in the range of 4 µg/ml. nih.gov
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides Liver cancer cell lines Good potency and lower toxicity than celastrol. nih.gov

In Vitro Antimicrobial and Antibacterial Efficacy (e.g., bacteriostatic, antibiofilm studies)

The antimicrobial potential of scaffolds related to this compound has been explored through various in vitro assays. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized, showing strong antibacterial activity against several Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, Bacillus subtilis, and Staphylococcus xylosus. nih.gov Certain compounds in this series exhibited activity comparable to the antibiotic linezolid. nih.gov

In addition to bacteriostatic effects, the antibiofilm activity of these compounds was also investigated. One of the derivatives demonstrated significant, concentration-dependent inhibition of biofilm formation and showed a stable effect against S. pneumoniae with less propensity for resistance development compared to linezolid. nih.gov

Furthermore, studies on 3-aminophenol (B1664112) derivatives have demonstrated good antimicrobial activity against a range of microbial strains. semanticscholar.orgresearchgate.net Similarly, a series of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones were synthesized and screened for their antimicrobial and antimycobacterial activities, with some compounds showing efficacy comparable to standard drugs like ciprofloxacin (B1669076) and fluconazole. nih.gov

Table 3: In Vitro Antimicrobial and Antibacterial Activity This table is interactive. You can sort and filter the data.

Compound Series Microbial Strain(s) Type of Study Key Findings Reference
3-(Pyridine-3-yl)-2-oxazolidinone derivatives Gram-positive bacteria Bacteriostatic Strong activity, comparable to linezolid. nih.gov
3-(Pyridine-3-yl)-2-oxazolidinone derivatives S. pneumoniae Antibiofilm Concentration-dependent inhibition of biofilm formation. nih.gov
3-Aminophenol derivatives Various microbial strains Antimicrobial Good antimicrobial activity observed. semanticscholar.orgresearchgate.net
[2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones Various bacterial and fungal strains Antimicrobial Potent activity, some equipotent to standard drugs. nih.gov

Anti-inflammatory and Antioxidant Activity Assessments

The this compound scaffold contains both a phenol and a pyridine moiety, which are structural features often associated with antioxidant and anti-inflammatory properties. Phenolic compounds are well-known for their ability to scavenge free radicals. researchgate.net

Derivatives of 3-hydroxy pyridine-4-one have been investigated for their anti-inflammatory effects. nih.gov These compounds demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov The anti-inflammatory effect of these pyridine-4-one derivatives is thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov

In a study on 3-substituted-indolin-2-one derivatives, 3-(3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity by inhibiting nitric oxide production and suppressing the production of TNF-α and IL-6 in a concentration-dependent manner. mdpi.com This compound was found to regulate the Akt, MAPK, and NF-κB signaling pathways. mdpi.com

While direct studies on the antioxidant activity of this compound are not extensively documented, the presence of the phenol group suggests potential for radical scavenging activity. Studies on various phenol derivatives have shown that their antioxidant capacity is influenced by the nature and position of substituents on the aromatic ring. nih.govresearchgate.net

Anti-malarial and Anti-fibrosis Activity Evaluations

Anti-malarial Activity: The search for new anti-malarial agents has led to the exploration of a wide range of chemical scaffolds. While there is no direct report on the anti-malarial activity of this compound itself, related heterocyclic structures have shown promise. For instance, a series of 5-anilino-3-(hetero)arylpyrazoles were evaluated for their antiplasmodial activity, with several derivatives exhibiting micromolar IC50 values against both chloroquine-sensitive and chloroquine-resistant Plasmodium strains. nih.gov The pyrazole (B372694) core is a common feature in many compounds with demonstrated pharmacological activities, including anti-malarial effects. nih.gov The development of novel chemotypes is crucial to combat the emergence of drug-resistant malaria, and screening of diverse compound libraries remains a key strategy. elsevierpure.com

Anti-fibrosis Activity: Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix, and there is a significant need for effective anti-fibrotic therapies. In vitro models are crucial for the discovery of new anti-fibrotic compounds. nih.gov Phenotypic screening of compound libraries against in vitro models of fibrosis is a common approach. figshare.com For example, a high-content in vitro cardiac fibrosis assay has been developed for high-throughput screening of compounds that can inhibit collagen deposition. nih.gov While there are no specific reports on the anti-fibrotic activity of the this compound scaffold, a recent study identified potent anti-idiopathic pulmonary fibrosis (IPF) agents based on an o-aminopyridinyl alkynyl scaffold. nih.gov One of the lead compounds from this study demonstrated superior anti-fibrotic efficacy compared to nintedanib (B1663095) in a bleomycin-induced lung fibrosis model. nih.gov This suggests that pyridine-containing scaffolds could be a promising starting point for the development of new anti-fibrotic drugs.

Mechanistic Biological Pathway Elucidation

Investigations into the derivatives of the this compound scaffold have sought to unravel the specific molecular mechanisms that underpin their biological activities. These studies employ a range of computational and experimental techniques to clarify how these compounds interact with biological targets, modulate cellular functions, and interfere with signaling pathways.

Molecular Docking and Binding Mode Analysis

Molecular docking simulations are a crucial tool for predicting the binding orientation and affinity of a ligand to a protein target. For derivatives containing pyridine and phenol rings, these studies have provided insights into the specific interactions that drive their biological effects.

Theoretical investigations using Density Functional Theory (DFT) have been employed to understand the electronic structure of pyridine-containing derivatives, such as certain pyridinyl thiazoles. niscpr.res.in Molecular docking studies on these compounds were conducted to explore their interactions within the active site of target proteins, like the one associated with HepG2 cells (PDB code: 4mmh). niscpr.res.in These analyses focus on identifying key hydrogen bonding and other interactions that contribute to the binding affinity. niscpr.res.in

In a study of pyrazolo[3,4-b]pyridine derivatives, molecular docking was used to elucidate their binding mode with Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK9. The simulations revealed critical hydrogen bonds and hydrophobic interactions. For instance, two compounds were shown to form a hydrogen bond with the essential lysine (B10760008) residue (Lys48) through the oxygen atom of a phenylmethoxy ring. nih.gov Further interactions included a hydrogen bond between the phenyl ring attached to the pyrazole core and the alanine (B10760859) residue Ala153. nih.gov Pi-hydrogen interactions were also observed between the pyrazole and pyridine rings and key residues like Leu156 and Ile25, which helps to explain the binding affinity and inhibitory activity of these compounds. nih.gov

Table 1: Key Molecular Interactions of Pyrazolo[3,4-b]pyridine Derivatives from Docking Studies nih.gov
Compound MoietyInteracting ResidueType of InteractionSignificance
Phenylmethoxy Ring (Oxygen)Lys48Hydrogen BondInteraction with a key catalytic residue.
Phenyl Ring (attached to pyrazole)Ala153Hydrogen BondAnchoring within the binding pocket.
Pyrazole RingLeu156Pi-Hydrogen InteractionContribution to hydrophobic binding.
Pyridine RingIle25Pi-Hydrogen InteractionEnhancement of binding affinity.

Modulation of Specific Cellular Processes (e.g., histone acetylation, p21 expression, cell-cycle arrest, apoptosis)

Derivatives of the this compound scaffold have been shown to influence fundamental cellular processes, leading to anticancer effects. These processes include the epigenetic regulation of gene expression and the control of cell division and programmed cell death.

Histone Acetylation: Histone acetylation is a critical epigenetic modification that regulates gene expression, controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs). mdpi.com Certain aromatic compounds with structural similarities to the this compound scaffold have been identified as HDAC inhibitors. One such compound, N-acetyldinaline, was shown to inhibit HDAC-1 and HDAC-2 in a concentration-dependent manner. nih.gov Treatment of HCT-8 colon carcinoma cells with this agent led to a time- and dose-dependent increase in the hyperacetylation of histone H3, an event detectable within 30 minutes. nih.gov This inhibition of HDAC is considered a key mechanism for the antitumor activity of such compounds. nih.gov

Cell-Cycle Arrest and Apoptosis: The induction of cell-cycle arrest and apoptosis is a primary strategy for cancer therapy. Studies on pyrazolo[3,4-b]pyridine derivatives demonstrated significant anticancer activity against various cancer cell lines, including Hela, MCF7, and HCT-116. nih.gov Compound 9a showed high activity against Hela cells, while compound 14g was potent against MCF7 and HCT-116 cells. nih.gov Mechanistic studies revealed that these compounds could arrest the cell cycle and induce apoptosis by inhibiting CDK2 and/or CDK9. nih.gov Similarly, other studies on different heterocyclic compounds have shown the ability to cause cell cycle arrest in the G0/G1 phase, preventing cancer cells from proceeding to the S (synthesis) phase of division. excli.de

Table 2: Cytotoxic Activity (IC50) of Selected Pyrazolo[3,4-b]pyridine Derivatives nih.gov
CompoundCell LineIC50 (µM)Reference Compound (Doxorubicin) IC50 (µM)
9aHela2.592.35
14gMCF74.664.57
HCT-1161.982.11

Investigation of Specific Signaling Pathway Interactions (e.g., Hedgehog Pathway)

The Hedgehog (Hh) signaling pathway is fundamental in embryonic development and its aberrant activation is implicated in several cancers. nih.gov The transcriptional factors of this pathway, GLI, are a key target for therapeutic intervention. nih.gov

Research into 3-aminopyridinone derivatives, which share a core structural element with this compound, has explored their potential to inhibit the Hedgehog pathway by epigenetically targeting GLI through the BET bromodomain protein BRD4. nih.gov While a lead compound showed high inhibitory activity against the Hedgehog pathway, subsequent structural modifications to the 3-aminopyridinone core to improve properties resulted in compounds with significantly reduced potency. nih.gov For example, carbamate (B1207046) 5 had an IC50 value of 27.6 nmol/L against BRD4, which was eight times less potent than the parent compound. nih.gov Disappointingly, all the modified 3-aminopyridinone analogues showed markedly reduced potency against the Hedgehog pathway, with IC50 values greater than 100 nmol/L in a GLI-luciferase assay. nih.gov These results indicate that while the substituted 3-amino group may maintain hydrogen bonding with key residues in BRD4, other electronic or steric properties critically affect the interaction and subsequent pathway inhibition. nih.gov

Table 3: Inhibitory Activity of 3-Aminopyridinone Derivatives nih.gov
CompoundBRD4 (BD1) IC50 (nmol/L)Hedgehog Pathway (GLI-luc) IC50 (nmol/L)
Carbamate 527.6>100
3-Ethanesulfonamido pyridinone 842.8>100
3-((1H-imidazol-2-yl)amino) pyridinone 947.6>100
N-Heterocycle-substituted 3-aminopyridinone 10>100>100
N-Heterocycle-substituted 3-aminopyridinone 11>100>100

Enzyme Mimetic Activity Studies (e.g., Catecholase, Tyrosinase)

The phenol moiety within the this compound scaffold is a key structural feature that can interact with various enzymes, particularly oxidases. Tyrosinase, a copper-containing enzyme, is a relevant target as it catalyzes two sequential reactions: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase or catecholase activity). nih.gov

Studies on other phenolic compounds have demonstrated potent inhibitory activity against tyrosinase. For example, a variety of flavonoids isolated from Humulus lupulus, including chalcones and flavanones, were shown to effectively inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov The IC50 values for monophenolase inhibition ranged from 15.4 to 58.4 µM, while for diphenolase activity, they ranged from 27.1 to 117.4 µM. nih.gov Kinetic studies revealed that different types of phenolic compounds acted as competitive, mixed, or non-competitive inhibitors. nih.gov This body of research indicates that the phenol group is a strong pharmacophore for interacting with the active site of tyrosinase and related enzymes, suggesting that this compound and its derivatives could exhibit similar inhibitory or mimetic activities.

Table 4: Tyrosinase Inhibitory Activity of Phenolic Flavonoids from Humulus lupulus nih.gov
Compound TypeMonophenolase Activity IC50 (µM)Diphenolase Activity IC50 (µM)Inhibition Type
Chalcones (e.g., xanthohumol)15.4 - 58.427.1 - 117.4Competitive
Flavanones (e.g., 6-prenylnaringenin)15.4 - 58.427.1 - 117.4Mixed / Non-competitive

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of the Pyridine (B92270) and Phenol (B47542) Moieties and Linkers

Systematic modification of the three key components of the 3-(pyridin-3-ylamino)phenol scaffold—the pyridine ring, the phenol ring, and the amino linker—is a fundamental strategy to explore and optimize biological activity.

Pyridine Moiety: The aminopyridine portion is a well-established "hinge-binding" motif in a vast number of protein kinase inhibitors. nih.govacs.orgsci-hub.se The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the exocyclic amino group serves as a hydrogen bond donor. These interactions anchor the inhibitor to the highly conserved hinge region of the kinase ATP-binding site. sci-hub.se Modifications to this ring can have profound effects:

Position of the Nitrogen: Changing the position of the nitrogen within the ring (e.g., to a 2-amino or 4-aminopyridine) alters the geometry of the hydrogen bonding vectors, which can significantly impact binding affinity and selectivity for different kinases. acs.org

Substitution: Adding substituents to the pyridine ring can modulate potency, selectivity, and physicochemical properties. For example, substitution at positions ortho to the ring nitrogen can influence the ring's orientation in the binding pocket.

Phenol Moiety: The phenol ring typically occupies a more solvent-exposed region or a deeper hydrophobic pocket of a target's active site. The hydroxyl group is a critical functional handle, capable of acting as both a hydrogen bond donor and acceptor.

Hydroxyl Group Position: Moving the hydroxyl group to the ortho or para position would change its interaction vector with target residues, potentially leading to a loss or gain of affinity.

Ring Substitution: The aromatic ring itself is a key site for modification to enhance hydrophobic or π-stacking interactions and to fine-tune properties like solubility and metabolic stability. nih.gov

Amino Linker: The secondary amine linker is crucial for maintaining the relative orientation of the two aromatic rings. While the direct N-H linker is common, modifications can alter the molecule's conformational flexibility. Replacing the amine with a different linker, such as an amide, ether, or methylene (B1212753) group (-CH₂-NH-), would drastically change the bond angles and rotational freedom, thereby influencing how the molecule fits into a binding site.

Impact of Substituent Effects on Biological Activity and Selectivity

The introduction of various substituents onto the pyridine or phenol rings can dramatically alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity and selectivity. nih.govresearchgate.net

The effect of substituents can be rationalized by considering their electronic and steric properties:

Electron-Withdrawing Groups (EWGs): Groups like halogens (F, Cl), trifluoromethyl (-CF₃), or nitro (-NO₂) decrease the electron density of the aromatic ring. Attaching an EWG to the pyridine ring can increase the hydrogen bond donating capacity of the linker NH group. In some diarylamine series, compounds bearing a trifluoromethylaniline have exhibited significant cytotoxic activities. nih.gov

Electron-Donating Groups (EDGs): Groups such as alkyl (-CH₃) or alkoxy (-OCH₃) increase the electron density. Adding an EDG to the phenol ring can enhance its hydrogen bond donating ability. However, the steric bulk of these groups must also be considered, as larger groups like -OCH₃ may not be accommodated within a specific target's binding site. nih.gov

The following table summarizes the predicted impact of hypothetical substitutions on the this compound scaffold, based on established principles from related compound series.

Modification Position Substituent Example Predicted Impact on Activity/Selectivity Rationale
Pyridine Ring4-position-ClPotential increase in potencyEWG may enhance hinge-binding interactions.
Pyridine Ring5-position-CH₃May improve selectivity and/or potencyFills a small hydrophobic pocket near the hinge region.
Phenol Ring4-position-FMay improve metabolic stability and bindingBlocks potential sites of metabolism; fluorine can form favorable polar interactions.
Phenol Ring5-position-OCH₃Activity change is context-dependentEDG alters electronics; steric bulk may be detrimental or beneficial depending on target topology. nih.gov

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological target. nih.gov For the this compound scaffold, particularly in the context of kinase inhibition, the key pharmacophoric features can be defined as follows:

Hydrogen Bond Acceptor (HBA): The nitrogen atom within the pyridine ring. This feature is crucial for the primary anchoring interaction with the kinase hinge region. sci-hub.se

Hydrogen Bond Donor (HBD): The N-H group of the amino linker. This provides a second, critical hydrogen bond to the kinase hinge backbone. sci-hub.se

Hydrogen Bond Donor/Acceptor: The hydroxyl (-OH) group on the phenol ring. This feature can engage in key interactions with residues deeper in the ATP-binding pocket or with catalytic residues. nih.gov

Two Aromatic Rings: The pyridine and phenol rings themselves serve as hydrophobic features that can engage in van der Waals and π-stacking interactions with nonpolar residues in the active site.

These features, and their spatial arrangement, constitute the pharmacophore. Virtual screening campaigns often use such pharmacophore models to identify novel compounds from large chemical databases that possess the required features in the correct geometric orientation. nih.govmdpi.comresearchgate.net

Rational Design of Derivatives Based on SAR Insights

Rational drug design utilizes the understanding of SAR and pharmacophoric features to create new molecules with improved properties. nih.govresearchgate.net Once initial SAR data is gathered, hypotheses can be formed to guide the synthesis of the next generation of compounds.

For the this compound scaffold, this process might involve:

Confirming the Binding Model: Obtaining an X-ray crystal structure of the parent compound bound to its target would confirm the key interactions and the roles of the pharmacophoric features.

Targeting Specific Pockets: If the phenol ring is found to bind in a large, hydrophobic pocket, SAR insights would suggest synthesizing derivatives with various lipophilic substituents on the phenol ring to optimize these interactions. nih.gov

Enhancing Selectivity: If the parent compound inhibits multiple kinases, subtle modifications can be made to exploit small differences in the amino acid residues between the target kinases. For example, replacing a small methyl group with a slightly larger ethyl group might be tolerated by the desired target but clash with an off-target kinase, thereby improving selectivity.

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) models can be built to predict the activity of designed compounds before their synthesis, helping to prioritize the most promising candidates. nih.govresearchgate.net

This iterative cycle of design, synthesis, and testing is the cornerstone of modern lead optimization campaigns.

Bioisosteric Replacements and Scaffold Hopping Approaches in Medicinal Chemistry

When simple substituent changes are insufficient to overcome issues like poor metabolic stability or off-target toxicity, medicinal chemists employ more advanced strategies like bioisosteric replacement and scaffold hopping.

Bioisosteric Replacements: Bioisosteres are functional groups that possess similar physical or chemical properties and produce broadly similar biological effects. nih.gov The phenol moiety, in particular, is often a site of rapid metabolism (glucuronidation), leading to poor bioavailability. researchgate.netnih.gov Replacing it with a metabolically stable bioisostere that retains the key hydrogen-bonding ability is a common and effective strategy. nih.gov

Original Group Potential Bioisostere Rationale Reference
Phenol (-OH)2-PyridoneMimics H-bond donor/acceptor properties, often more metabolically stable. researchgate.net
Phenol (-OH)Indole (N-H)The N-H can act as a hydrogen bond donor. researchgate.net
Phenol (-OH)Difluoromethyl (-CF₂H)Can act as a weak hydrogen bond donor with improved properties. cambridgemedchemconsulting.com
Pyridine RingPyrimidine (B1678525) RingModulates electronics and hinge-binding geometry, can affect selectivity. researchgate.net
Pyridine RingPyrazole (B372694) RingAlters the vector and number of H-bond donors/acceptors. mdpi.com

Scaffold Hopping: This strategy involves a more drastic change, where the central chemical scaffold is replaced with a structurally different one while preserving the 3D arrangement of the key pharmacophoric features. nih.govnamiki-s.co.jprsc.org The goal is to identify novel chemical series with superior properties, such as improved potency, better pharmacokinetics, or a new intellectual property position. nih.govrsc.org For a diarylamine kinase inhibitor, one might "hop" from the aminopyridine-phenol scaffold to a pyrazolopyridine, anilinopyrimidine, or other heterocyclic systems known to engage the kinase hinge region effectively. nih.govresearchgate.net This can be achieved through computational methods or by leveraging knowledge of known privileged scaffolds for the target class. nih.gov

Applications and Emerging Research Areas for Pyridylamino Phenols

Utilization as Synthetic Building Blocks in Complex Organic Synthesis

Pyridylamino phenols, including 3-(Pyridin-3-ylamino)phenol, are valuable building blocks in the field of organic synthesis. Their multifunctional nature allows for a variety of chemical transformations, making them key intermediates in the construction of more complex molecular architectures. Phenolic compounds, in general, are widely recognized as crucial starting materials for the synthesis of a wide array of value-added chemicals, such as active pharmaceutical ingredients (APIs), agrochemicals, and natural products. nih.govrsc.org The presence of the pyridine (B92270) and phenol (B47542) moieties in pyridylamino phenols offers multiple reactive sites for further functionalization.

The amino linkage provides a point for substitution reactions, while the phenolic hydroxyl group can be readily converted into other functional groups or used to form ethers and esters. The pyridine ring itself can undergo various modifications. This versatility makes them attractive precursors for creating diverse molecular scaffolds. For instance, similar phenolic building blocks are utilized in the assembly of functional materials through processes like self-assembly and coordination chemistry. nih.gov The principles guiding the use of simpler phenols can be extended to the more complex pyridylamino phenol structure, opening avenues for the synthesis of novel compounds with potential biological or material science applications.

Research into related structures, such as pyridynes and indolynes, highlights the utility of heterocyclic compounds as building blocks for functionalized heterocycles and natural products. rsc.org The incorporation of the pyridylamino phenol motif can lead to the development of new synthetic methodologies and the creation of molecules with unique properties.

Role in Material Science for Novel Material Development

The intrinsic properties of phenolic compounds, such as their capacity for hydrogen bonding, redox activity, and polymerization, make them excellent candidates for the development of advanced materials. nih.gov Pyridylamino phenols, inheriting these characteristics, are being explored for their potential in material science. The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the phenolic proton can act as a donor, facilitating the formation of supramolecular structures.

The field of polydopamine and its derivatives, which are inspired by the adhesive proteins of mussels, showcases the power of catechol-containing compounds (a class of phenols) in surface chemistry and material science. nih.gov These materials can form versatile coatings on a wide range of substrates, enabling applications in areas such as cell culture, energy storage, and drug delivery. nih.gov The structural similarities between pyridylamino phenols and these building blocks suggest their potential for creating functional surfaces and materials.

Furthermore, phenolic resins, such as those derived from phenol and formaldehyde, have long been used in various industrial applications. researchgate.netnih.gov Research is ongoing to develop more sustainable versions of these materials by incorporating bio-based phenols like lignin. researchgate.netnih.gov The incorporation of pyridylamino phenols into polymer backbones could lead to the creation of new polymers with tailored thermal, mechanical, and electronic properties. The ability of the pyridine unit to coordinate with metals also opens up possibilities for creating hybrid organic-inorganic materials with interesting catalytic or optical properties.

Chelation Properties and Ligand Design in Organometallic Chemistry

One of the most significant properties of pyridylamino phenols is their ability to act as chelating ligands in organometallic chemistry. The presence of both a nitrogen atom in the pyridine ring and an oxygen atom in the phenolic group allows these molecules to bind to a metal center through multiple coordination sites, forming a stable chelate ring. This chelation effect enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.

The design of ligands is crucial for controlling the reactivity and properties of metal catalysts. Pyridylamino phenols offer a modular scaffold where the electronic and steric properties can be fine-tuned by introducing different substituents on the pyridine or phenol rings. This tunability is highly desirable in the development of catalysts for a wide range of organic transformations. For example, pyridinophane ligands, which share structural motifs with pyridylamino phenols, have been shown to stabilize nickel complexes in different oxidation states and influence their oxidative reactivity. chemrxiv.org

The coordination of a phenolic ligand to a metal center can also lead to the weakening of the O–H bond, which can be exploited in catalytic cycles involving proton-coupled electron transfer. rsc.org The ability of polyphenols to chelate transition metals like iron and copper is well-documented and plays a role in their antioxidant activity. nih.govnih.govencyclopedia.pubscilit.comresearchgate.net This fundamental understanding of metal-phenol interactions provides a basis for designing novel pyridylamino phenol-based ligands for applications in catalysis, bioinorganic chemistry, and materials science.

PropertyDescriptionRelevance to Pyridylamino Phenols
Chelation The formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom.The nitrogen of the pyridine ring and the oxygen of the phenol group can coordinate to a metal center, forming a stable chelate.
Ligand Tunability The ability to modify the steric and electronic properties of a ligand by adding or changing functional groups.Substituents can be introduced on the pyridine or phenol rings to fine-tune the properties of the resulting metal complex for specific applications.
Hemilability The ability of a ligand to have one donor atom that can reversibly dissociate from the metal center while another remains coordinated.The phenolic oxygen can potentially act as a hemilabile donor, which can be important in creating vacant coordination sites in catalytic processes.
Redox Activity The ability of a molecule to participate in oxidation-reduction reactions.The phenol moiety can be oxidized, and the pyridine ring can accept electrons, making pyridylamino phenols potential redox-active ligands.

Patent Landscape and Innovation Trends

The patent landscape provides valuable insights into the commercial and research interests in a particular class of compounds. While a comprehensive search for patents specifically mentioning "this compound" is complex, an analysis of patents for related structures reveals key innovation trends. Patents in this area often focus on the application of pyridylamino phenol derivatives in pharmaceuticals and materials science.

For instance, substituted 2-amino pyridines that are potent inhibitors of cyclin-dependent kinase 4 have been patented for the treatment of inflammation and cell proliferative diseases like cancer. google.com This highlights the potential of pyridylamino-containing scaffolds in drug discovery. The patent for 2-(pyridin-2-ylamino)-pyrido[2,3-D]pyrimidin-7-ones further underscores the interest in this structural motif for therapeutic applications. nih.gov

In the broader context of chemical synthesis, patents often cover novel methods for preparing intermediates that can be used to produce a range of final products. For example, a patent describes a preparation method for ethyl 3-(pyridin-2-ylamino) propanoate, an intermediate in the synthesis of the anticoagulant drug Dabigatran etexilate. google.com This indicates an industrial interest in developing efficient synthetic routes to compounds containing the pyridylamino moiety.

The innovation trends suggest a growing interest in harnessing the unique properties of the pyridylamino phenol scaffold for a variety of applications. As research continues to uncover new functionalities and synthetic methodologies, the number of patents involving these compounds is likely to increase, particularly in the areas of medicinal chemistry, catalysis, and advanced materials.

Future Perspectives and Challenges in 3 Pyridin 3 Ylamino Phenol Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel derivatives of 3-(Pyridin-3-ylamino)phenol. These computational tools can accelerate the discovery process by predicting the biological activities and physicochemical properties of new molecules, thereby reducing the time and cost associated with traditional drug development.

Quantitative Structure-Activity Relationship (QSAR) models represent a key area where AI can make a significant impact. For pyridine (B92270) and bipyridine derivatives, QSAR models have been successfully developed to predict anticancer activity against cell lines like HeLa. chemrevlett.com By analyzing a dataset of related compounds, these models can identify key molecular descriptors that correlate with biological activity. chemrevlett.com For instance, a hypothetical QSAR study on this compound derivatives could involve creating a library of virtual compounds with various substitutions on both the pyridine and phenol (B47542) rings. Machine learning algorithms, such as multiple linear regression or deep neural networks, could then be trained on experimental data to predict the inhibitory concentration (IC50) of new analogs. chemrevlett.comijain.org

ML models are also increasingly used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, a critical aspect of drug development. chemrevlett.com By analyzing the structural features of this compound, these models could predict its likely metabolic pathways, potential for blood-brain barrier penetration, and oral bioavailability, helping to identify potential liabilities early in the design phase.

Computational MethodApplication in this compound ResearchPotential Outcome
QSAR Predict biological activity (e.g., kinase inhibition) of novel derivatives.Identification of key structural features for potency and selectivity. chemrevlett.comnih.gov
Molecular Docking Elucidate binding modes with various protein targets.Rational design of compounds with improved target affinity. researchgate.net
Machine Learning Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.Early identification of candidates with favorable drug-like properties. chemrevlett.com
Generative Models De novo design of novel molecular scaffolds.Expansion of chemical space and discovery of new lead compounds.

Advanced Mechanistic Studies at the Molecular and Cellular Level

Future research will require a deep dive into the molecular and cellular mechanisms of action of this compound and its analogs. While the broader class of aminopyridines is known primarily for blocking voltage-gated potassium channels, the specific interactions and downstream cellular consequences of this particular compound remain to be elucidated. rsc.org

At the molecular level, advanced computational methods like molecular dynamics (MD) simulations can provide a dynamic picture of how the compound interacts with its biological targets. nih.gov Following initial docking studies, MD simulations can validate the stability of the ligand-protein complex and reveal subtle conformational changes that are critical for biological activity. nih.gov For example, studies on 4-aminopyridine's inhibition of the TMEM175 lysosomal channel used MD simulations to show how the molecule physically occludes the pore, preventing the passage of both ions and water. pnas.org Similar studies on this compound could clarify its binding kinetics and the specific nature of its interactions, such as hydrogen bonds or π–π stacking, within a target's active site. rsc.org

At the cellular level, investigations would focus on identifying the signaling pathways modulated by the compound. Given that aminopyridine scaffolds are found in inhibitors of various kinases and other enzymes, it is plausible that derivatives of this compound could affect pathways involved in cell proliferation, inflammation, or neuro-transmission. nih.gov Techniques such as transcriptomics and proteomics could be employed to obtain an unbiased, global view of the changes in gene and protein expression in cells treated with the compound. This could uncover novel mechanisms and targets that were not previously anticipated. For instance, some aminopyridines have been shown to possess immunomodulatory properties by blocking K+ channels in T lymphocytes, a mechanism that could be explored for this compound family. pensoft.net

Exploration of Novel Therapeutic Avenues and Biological Targets

The unique combination of a pyridine ring and a phenol moiety suggests that this compound could be a versatile scaffold for targeting a wide range of biological processes and diseases. rsc.orgnsf.gov The future of research in this area will involve systematically exploring these potential therapeutic applications beyond the classical targets of aminopyridines.

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in drugs with diverse activities, including anticancer, antiviral, and anti-inflammatory properties. rsc.org For example, derivatives have been investigated as potential treatments for neurological injuries and neurodegenerative diseases by restoring nerve impulse conduction. pensoft.netnih.govnih.gov The phenol group is also a recurring motif in pharmaceuticals, contributing to antioxidant activity and participating in key binding interactions with biological targets. mdpi.comacs.org

Given this background, novel therapeutic avenues for derivatives of this compound could include:

Oncology : Targeting kinases involved in cancer signaling pathways, as seen with other aminopyridine-containing drugs. nih.gov

Neurodegenerative Disorders : Modulating potassium channels or other neuronal targets to offer neuroprotective effects. nih.govnih.gov

Infectious Diseases : The heterocyclic nature of the compound makes it a candidate for development as an antibacterial or antifungal agent.

Inflammatory Conditions : The phenol moiety is associated with antioxidant and anti-inflammatory properties, suggesting a potential role in treating inflammatory diseases. mdpi.com

The challenge will be to achieve selectivity for specific biological targets to minimize off-target effects. This will require extensive screening against panels of enzymes and receptors, guided by the computational models discussed previously.

Development of Sustainable and Scalable Synthetic Methodologies

As research progresses from discovery to development, the need for efficient, environmentally friendly, and scalable methods for synthesizing this compound and its derivatives becomes paramount. Future efforts will focus on applying the principles of green chemistry to the manufacturing process.

Traditional multi-step syntheses of complex heterocyclic molecules can be inefficient and generate significant waste. bohrium.com Modern approaches, such as one-pot multicomponent reactions (MCRs), offer a more sustainable alternative. bohrium.comresearchgate.net MCRs combine three or more reactants in a single step to form the final product, which increases efficiency and reduces waste. nih.gov The synthesis of pyridine derivatives has been successfully achieved using MCRs, often with the aid of reusable catalysts like hydrotalcite. acsgcipr.orgresearchgate.net

Other green chemistry techniques applicable to the synthesis of this compound class include:

Microwave-assisted synthesis : This method can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.govnih.gov

Use of sustainable solvents : Replacing hazardous organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents can significantly reduce the environmental impact of the synthesis. chemistryviews.orgrsc.org

Catalysis : Employing non-toxic, reusable catalysts can improve reaction efficiency and atom economy. chemistryviews.org For example, the synthesis of phenols from arylboronic acids has been achieved using a biodegradable deep eutectic mixture as a catalyst in water. chemistryviews.org

The development of a scalable synthesis is a critical challenge. A process that works well on a laboratory scale may not be feasible for industrial production. Therefore, research into flow chemistry, where reactants are continuously pumped through a reactor, could provide a pathway for safe and efficient large-scale production of promising drug candidates based on the this compound scaffold.

Green Chemistry ApproachAdvantage for SynthesisExample in Related Chemistry
Multicomponent Reactions (MCRs) Increased efficiency, atom economy, reduced waste. nih.govOne-pot synthesis of highly substituted pyridines. bohrium.comresearchgate.net
Microwave Irradiation Shorter reaction times, higher yields, pure products. nih.govRapid synthesis of pyridinyl-1,3,5-triazine hybrids. nih.gov
Sustainable Solvents (e.g., water, DES) Reduced toxicity and environmental impact. chemistryviews.orgipso-hydroxylation of arylboronic acids in ethanol. rsc.org
Reusable Catalysts Lower cost, reduced waste, improved sustainability. researchgate.netUse of Mg-Al hydrotalcite for pyridine synthesis. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Pyridin-3-ylamino)phenol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves coupling pyridine derivatives with phenol precursors via nucleophilic aromatic substitution or transition-metal-catalyzed reactions. For example, phosphine-mediated reactions (e.g., using PPh₃ or tributylphosphine) under controlled temperatures (-78°C to 20°C) can yield structurally related compounds with 50–87% efficiency. Optimization strategies include adjusting stoichiometry, solvent polarity (e.g., CH₂Cl₂), and purification via recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

  • Methodological Answer : Combined use of ¹H NMR, ¹³C{¹H} NMR, and ³¹P NMR (for phosphonium intermediates) is critical for verifying connectivity and substituent positions. X-ray crystallography provides definitive structural confirmation: monoclinic or orthorhombic crystal systems (e.g., space group P2₁/c) with parameters like a = 5.8386 Å, b = 13.399 Å, and β = 90.519° refine hydrogen bonding and packing patterns. Data collection with CuKα radiation (λ = 1.54178 Å) and refinement using software like SHELXL ensures accuracy .

Advanced Research Questions

Q. How can computational tools like the Schrödinger Suite aid in predicting the biological activity or interaction mechanisms of this compound?

  • Methodological Answer : Molecular docking and dynamics simulations (e.g., using Maestro and Prime) model ligand-receptor interactions. Protein Preparation Wizard optimizes hydrogen bonding networks, while Glide evaluates binding affinities. For example, in silico studies on analogous phenol derivatives reveal O–H⋯N or O–H⋯O hydrogen bonds as key interaction motifs. Free energy perturbation (FEP) calculations further quantify thermodynamic stability .

Q. What strategies resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or mass spectrometry data often arise from tautomerism or impurities. High-resolution LC-MS and 2D NMR techniques (e.g., COSY, NOESY) differentiate isomeric forms. For crystallographic inconsistencies, multi-scan absorption corrections (e.g., SADABS) and full-matrix least-squares refinement improve data reliability. Cross-validation against synthetic intermediates (e.g., allenyl phosphonium salts) clarifies structural assignments .

Q. How can hydrogen bonding and molecular packing in this compound be analyzed using X-ray crystallography?

  • Methodological Answer : Hydrogen-bonding networks are identified via O–H⋯O or O–H⋯N interactions in the asymmetric unit. For example, in 3-(diethylamino)phenol, hydrogen atoms are refined isotropically (Uiso = 1.5×Ueq of parent O atoms), revealing four-membered O–H⋯O rings. Mercury software visualizes packing diagrams, while PLATON validates intermolecular contacts. Absence of π-π stacking is confirmed via interplanar distances > 4.0 Å .

Q. What are the challenges in synthesizing sterically hindered derivatives of this compound, and how can reaction parameters be adjusted?

  • Methodological Answer : Steric hindrance from bulky substituents (e.g., tributylphosphine) reduces reaction yields due to slower kinetics. Mitigation strategies include:

  • Lowering reaction temperatures (-78°C) to stabilize intermediates.
  • Using polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Employing microwave-assisted synthesis for accelerated coupling.
    Post-synthetic purification via ether precipitation or flash chromatography removes unreacted reagents .

Key Notes

  • Avoid commercial sources (e.g., ) due to reliability concerns.
  • Structural analogs (e.g., 2-[(Pyridin-3-ylamino)methyl]phenol) provide methodological insights despite slight differences in substitution patterns.
  • Advanced techniques (e.g., FEP calculations, NOESY) address complex research challenges.

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